molecular formula C9H13BrClN B2574242 1-(4-Bromophenyl)-N-methylethanamine hydrochloride CAS No. 799293-97-3

1-(4-Bromophenyl)-N-methylethanamine hydrochloride

Cat. No.: B2574242
CAS No.: 799293-97-3
M. Wt: 250.56
InChI Key: VAXYPWCMBWZLQT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-methylethanamine hydrochloride is a chemical compound known for its applications in various scientific fields. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-methylethanamine hydrochloride typically involves the bromination of aniline derivatives followed by reductive amination. The process begins with the bromination of 4-bromoaniline, which is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride. The final product is obtained as a hydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxylamine, alkyl halides, basic or neutral conditions.

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)-N-methylethanamine hydrochloride finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromine atom in the phenyl ring enhances its binding affinity to certain targets, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)piperazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • Brorphine

Comparison: 1-(4-Bromophenyl)-N-methylethanamine hydrochloride is unique due to its specific structural features, such as the presence of a bromine atom and an ethanamine group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 1-(4-Bromophenyl)piperazine hydrochloride has a piperazine ring instead of an ethanamine group, leading to different pharmacological effects .

Properties

IUPAC Name

1-(4-bromophenyl)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXYPWCMBWZLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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